molecular formula C22H19N5OS2 B383287 N(3-((1-PH-1H-TETRAAZOL-5-YL)THIO)4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)BENZAMIDE

N(3-((1-PH-1H-TETRAAZOL-5-YL)THIO)4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)BENZAMIDE

Cat. No.: B383287
M. Wt: 433.6g/mol
InChI Key: DZRVVYXRFOEGJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(3-((1-PH-1H-TETRAAZOL-5-YL)THIO)4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)BENZAMIDE typically involves multiple steps. One common method includes the reaction of 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 1-phenyl-1H-tetrazole-5-thiol in the presence of a base such as triethylamine to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, are applicable.

Chemical Reactions Analysis

Types of Reactions

N(3-((1-PH-1H-TETRAAZOL-5-YL)THIO)4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

N(3-((1-PH-1H-TETRAAZOL-5-YL)THIO)4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N(3-((1-PH-1H-TETRAAZOL-5-YL)THIO)4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The tetrazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N(3-((1-PH-1H-TETRAAZOL-5-YL)THIO)4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)BENZAMIDE is unique due to its combination of a tetrahydrobenzothiophene ring and a tetrazole moiety.

Properties

Molecular Formula

C22H19N5OS2

Molecular Weight

433.6g/mol

IUPAC Name

N-[3-(1-phenyltetrazol-5-yl)sulfanyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide

InChI

InChI=1S/C22H19N5OS2/c28-20(15-9-3-1-4-10-15)23-21-19(17-13-7-8-14-18(17)29-21)30-22-24-25-26-27(22)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2,(H,23,28)

InChI Key

DZRVVYXRFOEGJS-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)SC4=NN=NN4C5=CC=CC=C5

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)SC4=NN=NN4C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.